molecular formula C17H17BrClN3O3 B4931229 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide

Cat. No. B4931229
M. Wt: 426.7 g/mol
InChI Key: AQKKNGZUKBPKQO-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide, also known as ABF, is a synthetic compound that has been extensively researched for its potential therapeutic applications. ABF is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide leads to the inhibition of cell proliferation and induction of apoptosis. Moreover, CK2 has been implicated in the regulation of inflammation and neurodegeneration, and the inhibition of CK2 by N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been shown to have a selective inhibitory effect on CK2, without affecting other protein kinases. Moreover, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been shown to have a low toxicity profile and is well-tolerated in animal models. In preclinical studies, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. However, further research is needed to elucidate the biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has several advantages for lab experiments. It is a selective inhibitor of CK2 and has a low toxicity profile, making it an ideal tool compound to study the role of CK2 in various cellular processes. Moreover, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide is stable and can be easily synthesized in large quantities. However, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability. Moreover, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide. Firstly, further studies are needed to elucidate the biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide, particularly in the context of cancer, inflammation, and neurodegeneration. Secondly, the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide could lead to the discovery of new therapeutic agents. Thirdly, the use of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide as a tool compound to study the role of CK2 in various cellular processes could lead to the discovery of new signaling pathways and targets. Finally, the development of novel drug delivery systems could enhance the bioavailability and therapeutic potential of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide.
Conclusion:
In conclusion, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. Moreover, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has several advantages for lab experiments, including its selectivity and low toxicity profile. However, further research is needed to elucidate the biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide and to develop more potent and selective CK2 inhibitors.

Synthesis Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide involves the reaction of 5-bromo-2-furoic acid with 4-(4-acetyl-1-piperazinyl)-3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and gives a high yield of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide. The purity of the synthesized N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide can be further improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been extensively researched for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. Moreover, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has been used as a tool compound to study the role of CK2 in various cellular processes.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O3/c1-11(23)21-6-8-22(9-7-21)14-3-2-12(10-13(14)19)20-17(24)15-4-5-16(18)25-15/h2-5,10H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKNGZUKBPKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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